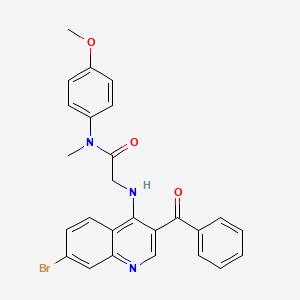
2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials might include 3-benzoyl-7-bromoquinoline and 4-methoxyphenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.
Substitution: This reaction might involve replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It might be studied for its interactions with biological macromolecules.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are often required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives, such as:
- 2-((3-Benzoyl-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
- 2-((7-Bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
Uniqueness
The uniqueness of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.
Properties
CAS No. |
127447-69-2 |
|---|---|
Molecular Formula |
C26H22BrN3O3 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
2-[(3-benzoyl-7-bromoquinolin-4-yl)amino]-N-(4-methoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C26H22BrN3O3/c1-30(19-9-11-20(33-2)12-10-19)24(31)16-29-25-21-13-8-18(27)14-23(21)28-15-22(25)26(32)17-6-4-3-5-7-17/h3-15H,16H2,1-2H3,(H,28,29) |
InChI Key |
NYTLAKBDMJWEBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)CNC2=C3C=CC(=CC3=NC=C2C(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















